6-Bromo-2-pyridinecarbonitrile
Overview
Description
6-Bromo-2-pyridinecarbonitrile is an organic compound with the molecular formula C6H3BrN2. It is a halogenated heterocyclic compound, specifically a brominated derivative of pyridine. This compound is known for its applications in various fields, including chemistry, biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-2-pyridinecarbonitrile can be synthesized through several methods. One common method involves the bromination of 2-pyridinecarbonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF).
Reduction Reactions: Employ strong reducing agents like LiAlH4 in ether solvents.
Major Products:
Substitution Reactions: Yield substituted pyridine derivatives.
Coupling Reactions: Produce biaryl or aryl-alkene compounds.
Reduction Reactions: Result in the formation of 2-aminopyridine derivatives.
Scientific Research Applications
6-Bromo-2-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Bromo-2-pyridinecarbonitrile largely depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through substitution or coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific context and application .
Comparison with Similar Compounds
- 2-Bromo-4-cyanopyridine
- 5-Bromo-2-pyridinecarbonitrile
- 6-Bromo-2-pyridinecarboxaldehyde
- 2-Pyridinecarbonitrile
Comparison: 6-Bromo-2-pyridinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to other brominated pyridine derivatives, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
6-bromopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBPTAKURBYRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568200 | |
Record name | 6-Bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122918-25-6 | |
Record name | 6-Bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromopyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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